molecular formula C29H21ClN2O3 B11987260 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-02-6

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11987260
CAS No.: 302913-02-6
M. Wt: 480.9 g/mol
InChI Key: PPFYGVCVCVQHNO-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a biphenyl group, a chlorobenzoyl group, and a pyrrolo[1,2-c]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolo[1,2-c]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The biphenyl and chlorobenzoyl groups are then introduced through substitution reactions. The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl alcohol.

    Substitution: The biphenyl and chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and chlorobenzoyl groups may play a role in binding to these targets, while the pyrrolo[1,2-c]pyrimidine core may be involved in the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: This compound has a similar core structure but differs in the substituents attached to the core.

    Ethyl 3-(4-chlorobenzoyl)benzo(f)pyrrolo(1,2-a)quinoline-1-carboxylate: Another similar compound with a different arrangement of the core and substituents.

Uniqueness

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that incorporate various aromatic and heterocyclic moieties, enhancing its biological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial effects .

Anticancer Activity

The anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives has been explored in several studies. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, specific derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating their effectiveness in targeting malignant cells .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways related to cell survival and apoptosis, leading to enhanced cancer cell death.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial properties of pyrrole derivatives found that certain compounds exhibited superior activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, derivatives were tested on various cancer cell lines. Results showed that one derivative had an IC50 value of 45.69 μM against a breast cancer cell line, indicating potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerBreast Cancer Cell Line45.69 µM
AntimicrobialEscherichia coliNot specified

Properties

CAS No.

302913-02-6

Molecular Formula

C29H21ClN2O3

Molecular Weight

480.9 g/mol

IUPAC Name

ethyl 7-(4-chlorobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21ClN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI Key

PPFYGVCVCVQHNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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